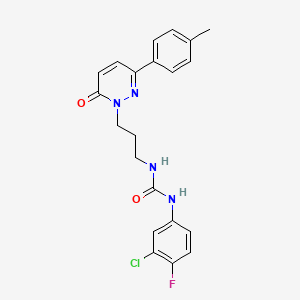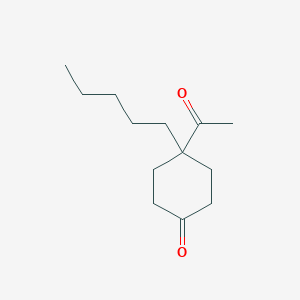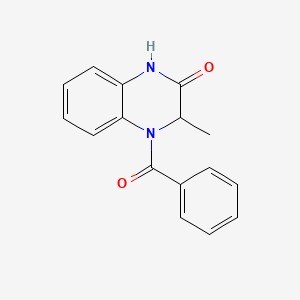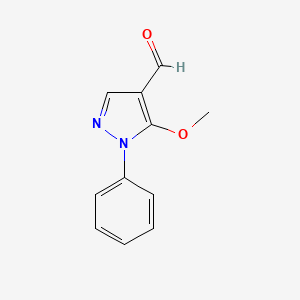![molecular formula C18H22N4O B2382320 4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide CAS No. 861212-92-2](/img/structure/B2382320.png)
4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide is a compound known for its potential applications in medicinal chemistry. It is a derivative of benzamide and contains a piperazine ring, which is often found in pharmaceutical compounds due to its ability to enhance the bioavailability and efficacy of drugs.
Mechanism of Action
Target of Action
The primary target of 4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide is the PDGF receptor tyrosine kinase . This receptor plays a crucial role in cell proliferation, differentiation, and migration, making it a key target in the treatment of diseases such as cancer .
Mode of Action
This compound acts as an inhibitor of the PDGF receptor tyrosine kinase . It binds to the inactive Abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of the tyrosine kinases, preventing the phosphorylation and subsequent activation of downstream signaling pathways .
Biochemical Pathways
The inhibition of the PDGF receptor tyrosine kinase by this compound affects several downstream signaling pathways. These include the PI3K/AKT and MAPK pathways, which are involved in cell survival, proliferation, and migration . By inhibiting these pathways, the compound can effectively halt the progression of diseases such as cancer .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell proliferation and migration. By blocking the PDGF receptor tyrosine kinase, the compound prevents the activation of downstream signaling pathways involved in these processes . This can result in the halt of disease progression, particularly in the context of cancer .
Biochemical Analysis
Biochemical Properties
4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide interacts with PDGF receptor tyrosine kinases, inhibiting their activity . This interaction is crucial in the biochemical reactions that this compound is involved in.
Cellular Effects
The compound has been shown to have significant effects on various types of cells. It is particularly effective in treating diseases induced by angiotensin II, which includes hypertension and other hypertension-induced diseases . The compound influences cell function by inhibiting the activity of PDGF receptor tyrosine kinases .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to PDGF receptor tyrosine kinases and inhibiting their activity . This inhibition can lead to changes in gene expression and other cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of 4-methylpiperazine, which is achieved by reacting piperazine with methylating agents under controlled conditions.
Coupling with Pyridine Derivative: The 4-methylpiperazine is then coupled with a pyridine derivative, specifically 2-chloropyridine, in the presence of a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Formation of Benzamide: The final step involves the reaction of the coupled product with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. This step results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the benzamide and piperazine rings.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Alkylated derivatives of the piperazine ring.
Scientific Research Applications
4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases mediated by tyrosine kinases.
Biological Studies: The compound is used in studies involving cell signaling pathways and receptor interactions.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity compared to imatinib.
Uniqueness
4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide is unique due to its specific molecular structure, which allows for selective inhibition of certain tyrosine kinases. This selectivity can potentially reduce side effects and improve therapeutic efficacy compared to other inhibitors .
Properties
IUPAC Name |
4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-14-5-7-15(8-6-14)18(23)20-16-4-3-9-19-17(16)22-12-10-21(2)11-13-22/h3-9H,10-13H2,1-2H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGXVXOHHPSUHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N=CC=C2)N3CCN(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818157 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2382240.png)


![4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2382246.png)
![(2S,3R,4S,6aR,6bS,8aS,12aS,14bR)-8a-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxycarbonyl-2,3-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B2382247.png)
![N-cyclopentyl-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2382248.png)
![N-(2-ethoxyphenyl)-1-(4-methylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxamide](/img/structure/B2382249.png)
![1H-isochromene-1,3,4-trione 4-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2382250.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2382251.png)


![N-benzyl-2-(4-methylphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2382255.png)
![N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine](/img/structure/B2382256.png)

